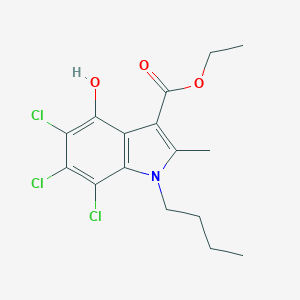

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the trichloro groups can produce mono- or dichlorinated derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antimicrobial or antiviral agent.

Medicine: Investigated for its anticancer properties and ability to modulate biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-2-carboxylate

- Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-4-carboxylate

Uniqueness

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to its analogs .

Actividad Biológica

Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS No. 296266-50-7) is a synthetic compound that has garnered attention in various scientific fields due to its biological activity, particularly as an insecticide. This article explores its biological properties, mechanisms of action, toxicity, and applications based on diverse sources.

- Molecular Formula : C16H18Cl3NO3

- Molecular Weight : 378.67 g/mol

- Physical State : Pale yellow solid

- Solubility : Highly soluble in organic solvents like acetone and dichloromethane; limited solubility in water.

This compound acts primarily as an insecticide by targeting voltage-gated sodium channels in arthropods. This mechanism leads to the paralysis and eventual death of the insects by disrupting normal nerve function. The compound has shown efficacy against a range of insect pests including Lepidoptera, Coleoptera, and Diptera .

Insecticidal Efficacy

Research indicates that this compound exhibits a broad spectrum of activity against various insect orders. Notably:

| Insect Order | Efficacy Level |

|---|---|

| Lepidoptera | High |

| Coleoptera | Moderate |

| Diptera | High |

| Orthoptera | Moderate |

The compound's potency is attributed to its ability to bind selectively to insect sodium channels, which are structurally different from those in mammals, thereby minimizing toxicity to non-target species .

Toxicity Studies

Toxicological assessments have demonstrated that this compound possesses low toxicity to mammals. Acute oral toxicity studies reveal a lethal dose greater than 5000 mg/kg in rats, indicating a relatively safe profile for humans and other mammals at typical exposure levels . Furthermore, the compound has shown low genotoxicity and mutagenicity across various in vitro and in vivo studies.

Case Studies

- Insect Resistance Management : A study evaluated the effectiveness of this compound in managing pest populations resistant to conventional insecticides. Results indicated significant reductions in pest populations and minimal impact on beneficial insect species.

- Environmental Impact Assessment : Research conducted on non-target organisms such as fish and bees demonstrated that the compound does not pose significant risks under normal application conditions. This highlights its potential for use in integrated pest management strategies .

Applications

This compound is primarily utilized as an insecticide in agricultural practices. Its formulations include emulsifiable concentrates and wettable powders, making it versatile for various application methods.

Current Research Trends

Ongoing research is focused on enhancing the efficacy of this compound through combination therapies with other agrochemicals to improve pest control while minimizing environmental impact. Additionally, studies are exploring its potential roles beyond agriculture, including applications in public health pest control strategies.

Propiedades

IUPAC Name |

ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl3NO3/c1-4-6-7-20-8(3)9(16(22)23-5-2)10-14(20)12(18)11(17)13(19)15(10)21/h21H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAXPFDRBDMLDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=C1C(=C(C(=C2O)Cl)Cl)Cl)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.